molecular formula C20H21BrN2O3 B2989618 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921793-70-6

2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2989618
CAS No.: 921793-70-6
M. Wt: 417.303
InChI Key: KIXOASCMBPPFOE-UHFFFAOYSA-N
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Description

2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H21BrN2O3 and its molecular weight is 417.303. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOASCMBPPFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.

Molecular Characteristics

  • IUPAC Name : 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
  • Molecular Formula : C23H30BrN3O3
  • Molecular Weight : 476.4 g/mol
  • SMILES Notation : CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br

Structural Features

The compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of the bromine atom and ethyl group contributes to its unique chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:

  • Inhibitory Effects on Kinases : Similar compounds have shown potency against kinases involved in inflammatory pathways. For instance, a related oxazepine derivative demonstrated an IC50 value of 1.0 nM for binding to RIPK1 kinase .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing clinical trials for conditions like ulcerative colitis and psoriasis .

Pharmacological Studies

Recent investigations have highlighted the following pharmacological activities:

  • Anticancer Activity : In vitro studies indicate that derivatives of oxazepine compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.
  • Neuroprotective Effects : Some oxazepine derivatives have been shown to penetrate the blood-brain barrier effectively, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Properties : Certain structural analogs exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.

Case Study 1: Inhibition of RIPK1 Kinase

A recent study characterized a derivative of the oxazepine scaffold that displayed significant inhibition of RIPK1 kinase activity. The study reported that this compound could effectively reduce necroptotic cell death in both mouse and human cells .

Clinical Trials Overview

Currently, the compound is undergoing evaluation in clinical trials targeting chronic immune inflammatory disorders. The trials aim to assess its safety profile and therapeutic efficacy in patients suffering from conditions such as:

  • Active ulcerative colitis (NCT02903966)
  • Psoriasis (NCT02776033)

These trials are crucial for establishing the compound's potential as a novel therapeutic agent.

Data Summary

Biological ActivityObservationsReferences
Kinase InhibitionIC50 = 1.0 nM for RIPK1
Anti-inflammatoryPotential effects in chronic inflammatory diseases
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsPenetrates blood-brain barrier
Antimicrobial PropertiesEffective against various pathogens

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